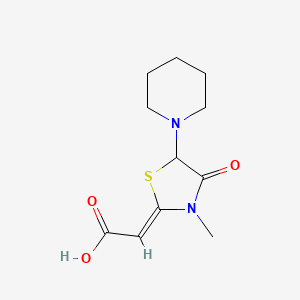![molecular formula C28H22FN3O5 B10784831 (+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid](/img/structure/B10784831.png)
(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-203, also known as (2-fluorophenyl)-2,3-dihydro-3-[(3-isoquinolinylcarbonyl)amino]-6-methoxy-2-oxo-l-H-indole-3-propanoate, is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It acts as an antagonist of the cholecystokinin receptor, specifically targeting the type 1 cholecystokinin receptor. This compound has been investigated for its potential therapeutic applications in digestive system disorders, particularly pancreatitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-203 involves several key steps:
Condensation Reaction: The condensation of a precursor compound with isoquinoline-3-carboxylic acid in the presence of diethyl cyanophosphonate and 1-hydroxybenzotriazole in dimethylformamide yields a carboxamide intermediate.
Esterification: This intermediate is then treated with hydrochloric acid in methanol to form a propionic ester.
Hydrolysis: Finally, the propionic ester is hydrolyzed with sodium hydroxide to produce Z-203.
Industrial Production Methods
While specific industrial production methods for Z-203 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Z-203 undergoes various chemical reactions, including:
Oxidation: Z-203 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert Z-203 into reduced forms, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of Z-203 .
Scientific Research Applications
Z-203 has been extensively studied for its applications in various scientific fields:
Chemistry: Z-203 serves as a model compound for studying cholecystokinin receptor antagonists and their interactions with receptors.
Biology: It is used to investigate the role of cholecystokinin receptors in physiological and pathological processes.
Medicine: Z-203 has potential therapeutic applications in treating digestive system disorders, particularly pancreatitis.
Mechanism of Action
Z-203 exerts its effects by binding to the type 1 cholecystokinin receptor, acting as an antagonist. This binding inhibits the action of cholecystokinin, a hormone involved in digestive processes. The molecular targets of Z-203 include specific regions within the cholecystokinin receptor, particularly the allosteric pocket. This interaction prevents the receptor from activating downstream signaling pathways, thereby reducing pancreatic exocrine secretion and alleviating symptoms of pancreatitis .
Comparison with Similar Compounds
Similar Compounds
T-0632: Another cholecystokinin receptor antagonist with similar binding properties.
Devazepide: A well-known cholecystokinin receptor antagonist used in research.
Lorglumide: Another compound targeting cholecystokinin receptors with therapeutic potential.
Uniqueness of Z-203
Z-203 is unique due to its high selectivity for the type 1 cholecystokinin receptor, exhibiting minimal binding to the type 2 cholecystokinin receptor. This selectivity makes it a valuable tool for studying the specific roles of cholecystokinin receptors in various physiological and pathological conditions .
Properties
Molecular Formula |
C28H22FN3O5 |
|---|---|
Molecular Weight |
499.5 g/mol |
IUPAC Name |
3-[1-(2-fluorophenyl)-3-(isoquinoline-3-carbonylamino)-6-methoxy-2-oxoindol-3-yl]propanoic acid |
InChI |
InChI=1S/C28H22FN3O5/c1-37-19-10-11-20-24(15-19)32(23-9-5-4-8-21(23)29)27(36)28(20,13-12-25(33)34)31-26(35)22-14-17-6-2-3-7-18(17)16-30-22/h2-11,14-16H,12-13H2,1H3,(H,31,35)(H,33,34) |
InChI Key |
FWKBYINAHAXZOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4=CC5=CC=CC=C5C=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784750.png)
![tert-butyl N-[5-benzyl-3-hydroxy-6-[[3-methyl-1-[(1-morpholin-4-yl-1-oxo-3-phenylpropan-2-yl)amino]-1-oxobutan-2-yl]amino]-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B10784756.png)
![7-[[4-[[4-[[5-[[5-[(6,8-Disulfo-2-naphthyl)carbamoyl]-1-methyl-pyrrol-3-yl]carbamoyl]-1-methyl-pyrrol-3-yl]carbamoylamino]-1-methyl-pyrrole-2-carbonyl]amino]-1-methyl-pyrrole-2-carbonyl]amino]naphthalene-1,3-disulfonic acid](/img/structure/B10784758.png)

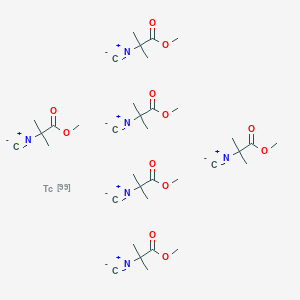
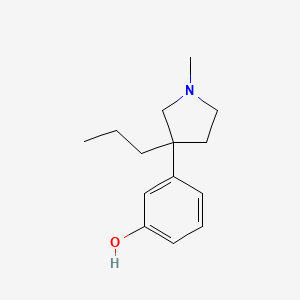
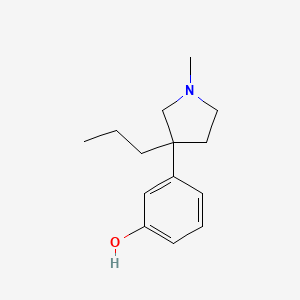
![2-[1-Amino-1-carboxy-2-(9H-xanthen-9-YL)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B10784779.png)
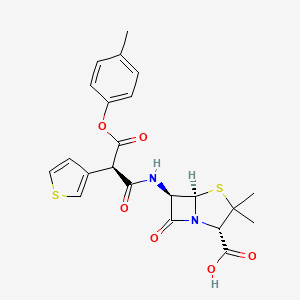

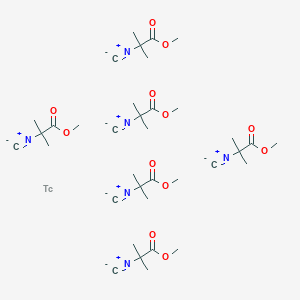
![sodium;(6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B10784795.png)

